molecular formula C10H16N2 B13277054 N-(2-methylbutyl)pyridin-3-amine

N-(2-methylbutyl)pyridin-3-amine

Cat. No.: B13277054
M. Wt: 164.25 g/mol
InChI Key: UIDPIJYGTRQBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbutyl)pyridin-3-amine: is an organic compound with the molecular formula C10H16N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing N-(2-methylbutyl)pyridin-3-amine involves the Grignard reaction. This method includes the reaction of 3-bromopyridine with 2-methylbutylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.

    Reductive Amination: Another method involves the reductive amination of 3-pyridinecarboxaldehyde with 2-methylbutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylbutyl)pyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(2-methylbutyl)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. Pyridine derivatives are known for their pharmacological activities, and this compound is evaluated for its potential as a drug candidate in various therapeutic areas.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

    N-(2-methylpropyl)pyridin-3-amine: Similar structure with a different alkyl group.

    N-(2-ethylbutyl)pyridin-3-amine: Another derivative with a different alkyl chain length.

    N-(2-methylbutyl)pyridin-2-amine: Positional isomer with the amine group at a different position on the pyridine ring.

Uniqueness: N-(2-methylbutyl)pyridin-3-amine is unique due to its specific alkyl substitution pattern and the position of the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(2-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-3-9(2)7-12-10-5-4-6-11-8-10/h4-6,8-9,12H,3,7H2,1-2H3

InChI Key

UIDPIJYGTRQBOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.